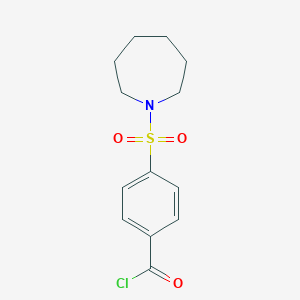

4-(Azepan-1-ylsulfonyl)benzoyl chloride

Description

BenchChem offers high-quality 4-(Azepan-1-ylsulfonyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azepan-1-ylsulfonyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c14-13(16)11-5-7-12(8-6-11)19(17,18)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMVCZXBPXRLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Azepan-1-ylsulfonyl)benzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Moiety in Modern Medicinal Chemistry

The core structure of 4-(Azepan-1-ylsulfonyl)benzoyl chloride integrates three key functional groups: a reactive benzoyl chloride, a stabilizing sulfonamide linker, and a flexible azepane ring. This unique combination offers medicinal chemists a powerful tool for creating novel molecular entities with diverse pharmacological profiles. The azepane motif, a seven-membered saturated heterocycle, is a recognized pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its ability to confer favorable physicochemical properties and engage with biological targets.[1] The sulfonamide group is another cornerstone of drug design, known for its role in a wide array of therapeutics. When combined with the reactive benzoyl chloride, this scaffold becomes a versatile precursor for a multitude of amide derivatives.

This guide will delve into the technical nuances of 4-(Azepan-1-ylsulfonyl)benzoyl chloride, offering insights into its chemical behavior, practical synthetic strategies, and its promising role in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of a dedicated entry in major chemical databases, the following properties are predicted based on the analysis of its constituent functional groups and data from structurally related compounds such as 3-(Azepan-1-ylsulfonyl)benzoyl chloride (CAS: 893761-38-1) and other benzoyl chlorides.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₃H₁₆ClNO₃S | Based on the constituent atoms: Benzene ring (C₆H₄), Azepane (C₆H₁₂), Sulfonyl (SO₂), Carbonyl (CO), Chlorine (Cl), and Nitrogen (N). |

| Molecular Weight | 301.79 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Benzoyl chloride is a liquid, but the addition of the bulky and polar azepane sulfonamide group is expected to raise the melting point, resulting in a solid at room temperature. 4-Acetamidobenzenesulfonyl chloride is a white to off-white solid.[2] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane). Insoluble in water. | The hydrophobic benzene and azepane rings will dominate solubility. The compound is expected to react with protic solvents like water and alcohols. 4-Acetamidobenzenesulfonyl chloride is soluble in dichloromethane and chloroform but generally insoluble in water.[2] |

| Melting Point | >100 °C (estimated) | The significant molecular weight and potential for intermolecular interactions suggest a relatively high melting point for a molecule of this size. For comparison, 4-acetylbenzenesulfonyl chloride has a melting point of 95-98°C. |

| Boiling Point | Decomposes before boiling at atmospheric pressure | Acyl chlorides and sulfonyl chlorides are often thermally labile and are typically purified by crystallization or chromatography rather than distillation. |

| Reactivity | Highly reactive towards nucleophiles. Moisture sensitive. | The benzoyl chloride moiety is a strong electrophile and will readily react with water, alcohols, amines, and other nucleophiles.[3] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Aromatic protons would appear as two doublets in the range of δ 7.5-8.2 ppm. The methylene protons of the azepane ring adjacent to the nitrogen would be deshielded and appear around δ 3.2-3.6 ppm, while the other azepane protons would be in the δ 1.5-1.9 ppm region.

-

¹³C NMR: The carbonyl carbon would be highly deshielded, appearing around δ 168-172 ppm. The aromatic carbons would be in the δ 125-145 ppm range. The carbons of the azepane ring would appear in the aliphatic region, with the carbons adjacent to the nitrogen being the most downfield.

-

IR Spectroscopy: A strong absorption band for the C=O stretch of the acyl chloride would be expected around 1770-1800 cm⁻¹. Two characteristic bands for the S=O stretching of the sulfonamide would be present around 1340-1380 cm⁻¹ (asymmetric) and 1150-1190 cm⁻¹ (symmetric).

Synthesis and Reaction Mechanisms

The synthesis of 4-(azepan-1-ylsulfonyl)benzoyl chloride can be logically approached through a two-step process starting from commercially available 4-carboxybenzenesulfonyl chloride. The causality behind this synthetic strategy lies in the differential reactivity of the sulfonyl chloride and the carboxylic acid functional groups.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 4-(azepan-1-ylsulfonyl)benzoyl chloride.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-carboxybenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of azepane (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.

-

Reaction: Add the azepane solution dropwise to the cooled solution of 4-carboxybenzenesulfonyl chloride over 30-60 minutes, ensuring the temperature remains below 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Quench the reaction by adding water. Acidify the aqueous layer with 1N HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(azepan-1-ylsulfonyl)benzoic acid.

Causality and Expertise: The sulfonyl chloride is significantly more reactive towards amines than the carboxylic acid is towards forming an amide under these conditions. Using a slight excess of azepane ensures the complete consumption of the starting sulfonyl chloride, while the triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

Step 2: Synthesis of 4-(Azepan-1-ylsulfonyl)benzoyl chloride

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend the 4-(azepan-1-ylsulfonyl)benzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 76 °C for SOCl₂) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The crude product can be purified by trituration with a non-polar solvent like hexanes to remove any remaining impurities, followed by drying under high vacuum. A similar procedure is used for the synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride.[4]

Causality and Expertise: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The use of excess thionyl chloride also serves as the reaction solvent. The reaction must be conducted under anhydrous conditions as the product is moisture-sensitive.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the reactive benzoyl chloride functionality makes 4-(azepan-1-ylsulfonyl)benzoyl chloride a valuable intermediate for the synthesis of a diverse range of bioactive molecules.

1. Synthesis of Novel Amide Libraries for High-Throughput Screening:

The primary application of this compound is in the acylation of various primary and secondary amines to generate libraries of novel amides. This is particularly relevant in the early stages of drug discovery where structural diversity is key to identifying initial hits.

Caption: General acylation reaction using 4-(azepan-1-ylsulfonyl)benzoyl chloride.

2. Development of Enzyme Inhibitors:

The azepane sulfonamide moiety has been identified as a key pharmacophore in the development of potent enzyme inhibitors. For example, a series of azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[5] 4-(Azepan-1-ylsulfonyl)benzoyl chloride can serve as a precursor to synthesize analogs of these inhibitors with modified amide functionalities to explore structure-activity relationships (SAR).

3. Incorporation into Peptidomimetics and Other Complex Scaffolds:

The benzoyl chloride group allows for the covalent attachment of the azepane sulfonamide motif to more complex molecular architectures, including peptide-based structures, to modulate their pharmacological properties.

Safety, Handling, and Storage

As a bifunctional compound containing both a sulfonyl chloride and a benzoyl chloride moiety, 4-(azepan-1-ylsulfonyl)benzoyl chloride is expected to be a hazardous substance requiring careful handling.

Hazard Identification (Predicted):

-

Respiratory Irritant: Inhalation may cause respiratory irritation.[6]

-

Moisture Sensitive: Reacts with water to produce hydrochloric acid and the corresponding benzoic acid.[3]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage. |

| Acute Toxicity (Inhalation) | GHS06 | Danger | H331: Toxic if inhaled (based on related compounds). |

| Specific Target Organ Toxicity | GHS08 | Warning | H335: May cause respiratory irritation. |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[8]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.

Conclusion

4-(Azepan-1-ylsulfonyl)benzoyl chloride represents a potent and versatile chemical tool for researchers in drug discovery and organic synthesis. Its unique combination of a reactive acylating agent and a biologically relevant azepane sulfonamide scaffold provides a direct route to novel chemical entities with significant therapeutic potential. While the lack of a dedicated CAS number suggests it may be a novel or specialized intermediate, its logical synthesis and clear utility warrant its consideration in the design of future screening libraries and targeted therapeutics. Adherence to strict safety protocols is paramount when handling this and related reactive compounds.

References

-

Neelamkavil, S. F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. Available at: [Link]

-

International Chemical Safety Cards (ICSC). (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]

-

Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Available at: [Link]

-

PubChem. (n.d.). Sulfuryl chloride. Retrieved from [Link]

-

Sdfine. (n.d.). SULPHURYL CHLORIDE GHS Safety Data Sheet. Retrieved from [Link]

-

Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]

-

Journal of the American Chemical Society. (2022). Modular Two-Step Route to Sulfondiimidamides. Available at: [Link]

-

PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Retrieved from [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

-

Chemsrc. (n.d.). N'-(4-(azepan-1-ylsulfonyl)benzoyl)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Available at: [Link]

-

PubChem. (n.d.). 4-Benzoylbenzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

ARKIVOC. (2011). Recent advances on the synthesis of azoles, azines and azepines fused to benzimidazole. Retrieved from [Link]

- Google Patents. (n.d.). EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

Scent.vn. (n.d.). Benzoyl chloride (CAS 98-88-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-乙酰基苯磺酰氯 ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

Synthesis and Characterization of 4-(Azepan-1-ylsulfonyl)benzoyl Chloride

Executive Summary

The synthesis of 4-(azepan-1-ylsulfonyl)benzoyl chloride represents a critical functionalization step in the development of sulfonamide-based pharmacophores. This scaffold—combining a lipophilic azepane ring with a rigid phenyl linker and a highly reactive acyl chloride "warhead"—is frequently utilized in the design of Nav1.7 inhibitors , 11

This guide moves beyond generic protocols to provide a robust, scalable workflow. It addresses the specific challenges of chemoselectivity (differentiating between sulfonyl and acyl electrophiles) and the handling of hydrolytically unstable intermediates.

Key Chemical Challenges

-

Regioselectivity: Ensuring the initial sulfonylation occurs exclusively at the sulfonyl chloride moiety without affecting the carboxylic acid.

-

Moisture Sensitivity: The target acid chloride is highly susceptible to hydrolysis; protocols must prioritize anhydrous integrity.

-

Purification Constraints: As the target is a reactive intermediate, traditional chromatography is often chemically incompatible. We utilize a "generate-and-use" strategy validated by derivative quenching.

Retrosynthetic Analysis

To access the target acid chloride, we employ a convergent linear synthesis. The strategy hinges on the stability of the carboxylic acid intermediate, allowing for rigorous purification before the final, volatile activation step.

Figure 1: Retrosynthetic disconnection showing the stable benzoic acid checkpoint.

Stage 1: Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic Acid

This stage constructs the core sulfonamide skeleton.[1] We utilize Schotten-Baumann conditions (aqueous/organic biphasic system) to leverage the solubility differences between the starting material and the product.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 4-(Chlorosulfonyl)benzoic acid (CAS: 10130-89-9).[1][2][3][4]

-

Nucleophile: Azepane (Hexamethyleneimine) (CAS: 111-49-9).

-

Base: Sodium Carbonate (Na

CO -

Solvent: THF/Water (1:1) or DCM.[5]

Protocol

-

Preparation: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in THF (5 mL/mmol). The solution may be slightly cloudy.

-

Base Activation: In a separate vessel, prepare an aqueous solution of Na

CO -

Coupling: Cool the substrate solution to 0°C. Add the amine (Azepane, 1.1 eq) dropwise, followed immediately by the base solution.

-

Mechanistic Insight: Adding the amine at low temperature minimizes hydrolysis of the sulfonyl chloride. The sulfonyl chloride is highly electrophilic and reacts faster with the amine than water.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup (The "Acid Switch"):

-

Concentrate to remove THF.

-

The aqueous residue contains the product as a water-soluble carboxylate salt.

-

Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted azepane (organic impurities).

-

Acidify the aqueous layer carefully with 1M HCl to pH 2-3. The product, 4-(azepan-1-ylsulfonyl)benzoic acid , will precipitate as a white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

Data Validation (Checkpoint)

Before proceeding, confirm the intermediate structure. The acid chloride step cannot be purified, so this intermediate must be >98% pure.

| Parameter | Expected Value | Notes |

| Physical State | White crystalline solid | |

| Melting Point | 205–210°C (Predicted) | High MP indicates strong H-bonding (dimerization). |

| 1H NMR (DMSO-d6) | Confirms carboxylic acid integrity. | |

| 1H NMR (Aromatic) | Characteristic para-substitution pattern. | |

| 1H NMR (Aliphatic) | Azepane ring protons. |

Stage 2: Activation to 4-(Azepan-1-ylsulfonyl)benzoyl Chloride

This step converts the stable acid into the reactive acid chloride. We employ Oxalyl Chloride with DMF catalysis (Vilsmeier-Haack intermediate) for milder conditions compared to Thionyl Chloride, reducing thermal degradation risks.

Reagents

-

Precursor: 4-(Azepan-1-ylsulfonyl)benzoic acid (Dry).

-

Reagent: Oxalyl Chloride (1.2 eq).

-

Catalyst: DMF (Dimethylformamide) (2-3 drops / catalytic amount).

-

Solvent: Anhydrous Dichloromethane (DCM).

Protocol

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add the benzoic acid precursor and suspend in anhydrous DCM (0.2 M).

-

Catalysis: Add catalytic DMF (approx. 1 mol%).

-

Mechanistic Insight: DMF reacts with oxalyl chloride to form the chloroiminium ion (Vilsmeier reagent), which is the active chlorinating species. This allows the reaction to proceed rapidly at RT.

-

-

Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise. Caution: Vigorous gas evolution (CO, CO

, HCl). -

Completion: Stir at 0°C for 15 minutes, then warm to RT and stir for 2 hours. The suspension should become a clear solution as the acid (insoluble) converts to the acid chloride (soluble).

-

Isolation: Evaporate the solvent and excess oxalyl chloride under reduced pressure (Rotavap) using a trap.

-

Azeotroping: Re-dissolve the crude residue in dry Toluene and evaporate again. Repeat 2x.

-

Why? This removes trace HCl and unreacted oxalyl chloride, which can interfere with subsequent nucleophilic substitutions.

-

Final Product Handling

-

Appearance: Off-white to pale yellow semi-solid or oil.

-

Storage: Use immediately. If storage is necessary, keep under Argon at -20°C.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization of the Acid Chloride[15]

Direct characterization of acid chlorides on silica gel is impossible due to hydrolysis. We rely on spectroscopic shifts and derivative quenching .

A. Infrared Spectroscopy (FT-IR)

This is the fastest non-destructive method to confirm conversion.

-

COOH Stretch (Starting Material): Broad band 2500–3300 cm⁻¹ (O-H) and ~1680–1700 cm⁻¹ (C=O).

-

COCl Stretch (Product): Disappearance of the broad O-H band. Shift of the C=O stretch to a higher frequency, typically 1770–1785 cm⁻¹ .

-

Interpretation: The inductive electron-withdrawing effect of the Chlorine atom strengthens the C=O bond order, raising the wavenumber.

-

B. Derivative Quenching (Analytical Proof)

To prove purity, react a small aliquot of the acid chloride with Methanol.

-

Take 5 mg of crude acid chloride.

-

Add 0.5 mL dry Methanol (forms the Methyl Ester).

-

Run LC-MS or GC-MS.

-

Target Mass: Calculate M+ for the Methyl Ester derivative.

-

Acid Chloride MW: ~301.79

-

Methyl Ester MW: ~297.37

-

Result: A clean peak at the Methyl Ester mass confirms the Acid Chloride was formed quantitatively.

-

Safety & Hazards

| Hazard Class | Chemical | Risk | Mitigation |

| Corrosive | Oxalyl Chloride, Thionyl Chloride | Causes severe skin burns and eye damage. Releases HCl gas.[6] | Handle in a fume hood.[7] Use silver-shield gloves. Quench excess with aqueous bicarbonate carefully. |

| Lachrymator | Benzoyl Chlorides | Irritating to eyes and respiratory tract.[8] | Avoid open-air handling. Keep vessels capped. |

| Pressure | Reaction Step 2 | Gas evolution (CO, CO2) can pressurize sealed vessels. | Use an oil bubbler or vented septum needle to relieve pressure. |

References

-

Organic Syntheses. (1927). Sulfanilyl chloride, N-acetyl. Org. Synth. 1927, 7, 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

-

Organic Syntheses. (2016). Synthesis of Phenols from Benzoic Acids: 4-Phenoxybenzoyl chloride. Org. Synth. 2016, 93, 228-244. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(氯磺酰基)苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(Chlorosulfonyl)benzoic acid | CAS 10130-89-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CAS 98-88-4: Benzoyl chloride | CymitQuimica [cymitquimica.com]

- 8. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

Technical Guide: Solubility and Stability of 4-(Azepan-1-ylsulfonyl)benzoyl chloride

[1]

Executive Summary & Chemical Identity[2][3][4][5]

4-(Azepan-1-ylsulfonyl)benzoyl chloride is a specialized electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmacophores (e.g., analogs of Bazedoxifene or inhibitors targeting GPCRs).[1] Structurally, it combines a highly reactive acyl chloride moiety with a robust azepane-sulfonamide scaffold.[1]

This compound presents a classic "Solubility-Stability Paradox" : the very solvents that dissolve it best (polar aprotic) can accelerate its degradation if trace moisture is present, while the solvents that ensure stability (non-polar hydrocarbons) often offer poor solubility.[1]

Structural Analysis[1]

-

Electrophilic Center: The benzoyl chloride (COCl) group is the primary reactive site, susceptible to nucleophilic attack.

-

Electronic Effect: The para-sulfonyl group is strongly electron-withdrawing (

), significantly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.[1] This makes the compound more sensitive to hydrolysis . -

Hydrophobic Domain: The azepane ring (7-membered aliphatic amine) imparts significant lipophilicity, reducing water solubility but enhancing solubility in chlorinated and aromatic solvents.[1]

Solubility Profile

The solubility of 4-(Azepan-1-ylsulfonyl)benzoyl chloride is governed by the "Like Dissolves Like" principle, but constrained by chemical reactivity.[1]

Solvent Compatibility Matrix

| Solvent Class | Examples | Solubility | Stability | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | High (if anhydrous) | Primary Choice for reactions & transport.[1] |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Moderate | Secondary Choice. THF is hygroscopic; must be distilled/dried.[1] |

| Aromatic | Toluene, Benzene | Moderate | High | Good for high-temp reactions; poor for cold storage.[1] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Low | Avoid for storage. Accelerates hydrolysis; DMSO can oxidize acid chlorides. |

| Protic | Water, Methanol, Ethanol | N/A (Reacts) | Unstable | PROHIBITED. Rapid solvolysis occurs. |

| Aliphatic | Hexanes, Pentane | Low | High | Useful only for precipitation/purification. |

Critical Insight: The Dielectric Trap

Researchers often attempt to use DMF or Acetonitrile to maximize solubility. However, high dielectric constant solvents stabilize the ionic transition states of hydrolysis (see Section 3), accelerating decomposition by orders of magnitude if even ppm-levels of water are present.[1] Always prefer low-dielectric solvents (DCM, Toluene) for storage. [1]

Stability & Degradation Mechanisms[1]

The primary degradation pathway is Hydrolysis , converting the acid chloride to the corresponding carboxylic acid (4-(azepan-1-ylsulfonyl)benzoic acid) and hydrochloric acid (HCl).[1]

Hydrolysis Mechanism

The reaction proceeds via an addition-elimination mechanism.[1] The electron-withdrawing sulfonyl group at the para position destabilizes the carbonyl, lowering the activation energy for nucleophilic attack by water.[1]

Figure 1: Hydrolysis pathway.[2] The rate is

Thermal Stability[1]

-

Solid State: Generally stable up to melting point (typically 60–100°C range for this class) if kept dry.

-

Melt/Solution: Prolonged heating >80°C can lead to decarbonylation or self-condensation, especially in the presence of trace metals (Fe, Al).[1]

Handling & Storage Protocols

Protocol A: Anhydrous Solubilization (Self-Validating)

Objective: Prepare a stable stock solution for synthesis.[1]

-

Glassware Prep: Flame-dry a Schlenk flask under vacuum; backfill with Argon (x3).

-

Solvent Prep: Use Anhydrous DCM (water < 50 ppm). Validation: Add a crystal of benzophenone ketyl radical indicator (if using THF) or use Karl Fischer titration.

-

Dissolution:

-

Add solid 4-(Azepan-1-ylsulfonyl)benzoyl chloride against a positive flow of Argon.[1]

-

Add solvent via syringe.

-

Visual Check: Solution should be clear/colorless. Turbidity or white precipitate indicates hydrolysis (formation of insoluble benzoic acid derivative).

-

-

Storage: Store at -20°C over activated 4Å molecular sieves.

Protocol B: Quality Control (QC) Workflow

Objective: Determine if a batch has degraded before use.[1]

Figure 2: Decision tree for assessing compound integrity. Direct LC-MS of the acid chloride is difficult due to on-column hydrolysis; derivatization is the gold standard.[1]

QC Derivatization Method (Step-by-Step)

-

Dissolve 10 mg of sample in 1 mL dry DCM.

-

Add 20 µL Benzylamine (excess).

-

Wait 5 minutes (rapid conversion to stable benzylamide).

-

Analyze by LC-MS.

Safety & Disposal

References

-

Brown, D. & Hudson, R.F. (1951).[2] "Mechanism of hydrolysis of benzoyl chloride." Nature, 167, 819.[2] Link[1]

-

Sigma-Aldrich. (n.d.). "Safety Data Sheet: 3-(Chlorosulfonyl)benzoyl chloride." (Analogous stability data). Link

-

PubChem. (2025).[5] "Compound Summary: 3-(Azepan-1-ylsulfonyl)benzoyl chloride." National Library of Medicine. Link[1]

- Bentley, T.W. & Jones, R.O. (1993). "Solvolysis of benzoyl chlorides." Journal of the Chemical Society, Perkin Transactions 2.

Chemo-Selectivity and Kinetics: The Reactivity Profile of 4-(Azepan-1-ylsulfonyl)benzoyl Chloride

Executive Summary

4-(Azepan-1-ylsulfonyl)benzoyl chloride represents a specialized class of "activated" electrophiles widely utilized in fragment-based drug discovery (FBDD) and the synthesis of GPCR modulators (e.g., 11

Its chemical behavior is defined by a dichotomy of stability and reactivity:

-

The Warhead (Benzoyl Chloride): The primary electrophilic site, significantly activated by the para-sulfonyl moiety.

-

The Payload (Azepane Sulfonamide): A sterically bulky, lipophilic, and chemically robust pharmacophore that remains inert under standard acylation conditions.

This guide details the kinetic profile, optimal reaction conditions, and mechanistic causality required to utilize this building block with high fidelity.

Part 1: Electronic & Steric Analysis

The Activation Effect (Electronic)

The reactivity of benzoyl chlorides is governed by the electrophilicity of the carbonyl carbon. In this molecule, the sulfonyl group (

-

Hammett Correlation: The sulfamoyl group (

) exerts a strong inductive (-I) and mesomeric (-M) withdrawal. -

Consequence: This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the carbonyl carbon compared to unsubstituted benzoyl chloride.

-

Kinetic Impact: Nucleophilic attack occurs faster than with standard benzoyl chloride. This requires strict temperature control (

C to -10

The Azepane Influence (Steric & Solubility)

The azepane ring (a 7-membered nitrogen heterocycle) distinguishes this molecule from simple sulfonamides.

-

Lipophilicity: The

hydrocarbon chain significantly increases -

Steric Bulk: The flexible azepane ring creates a "steric umbrella" around the sulfonyl group, further protecting the sulfonamide linkage from potential side reactions, though the sulfonamide bond is already chemically robust.

Part 2: Reactivity Landscape & Pathways

The following diagram illustrates the competitive reaction pathways available to the molecule. The goal is to maximize Path A (Amidation) while suppressing Path C (Hydrolysis).

Figure 1: Competitive reaction pathways. Green indicates the primary synthetic utility; Red indicates the degradation pathway.

Nucleophile Hierarchy

Due to the EWG activation, the electrophile is "harder" and reacts rapidly. The relative reaction rates follow:

| Nucleophile Class | Reactivity | Notes |

| Primary Amines | Very High | Reaction is instantaneous at |

| Secondary Amines | High | Excellent yields.[1] Steric hindrance is rarely an issue due to the distance from the azepane. |

| Alcohols | Moderate | Requires base catalysis (e.g., DMAP/TEA) to proceed efficiently. |

| Water | Low/Moderate | Critical Impurity. Reacts to form the carboxylic acid, which is unreactive to further coupling without re-activation. |

Part 3: Validated Experimental Protocols

The "Gold Standard" Amidation Protocol

Rationale: Because the acid chloride is activated, Schotten-Baumann conditions (aqueous/organic biphasic) pose a risk of hydrolysis. Anhydrous conditions are recommended to ensure >95% yields.

Reagents:

-

Substrate: 4-(Azepan-1-ylsulfonyl)benzoyl chloride (1.0 eq)

-

Nucleophile: Primary/Secondary Amine (1.1 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 eq) or Triethylamine (TEA) -

Solvent: Anhydrous Dichloromethane (DCM) or THF

Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with

or Ar. -

Solvation: Dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.

-

Temperature Control: Cool the solution to 0°C using an ice bath. Crucial Step: Lowering kinetic energy prevents uncontrolled exotherms.

-

Addition: Dissolve 4-(Azepan-1-ylsulfonyl)benzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Monitoring: Check via TLC (typically 50% EtOAc/Hexane) or LCMS. The starting chloride hydrolyzes on LCMS to the acid; look for the conversion of the methyl ester (if quenched with MeOH) or the amide mass.

-

-

Quench & Workup:

-

Quench with saturated

(aq). -

Extract with DCM (x3).

-

Wash organics with 1M HCl (to remove excess amine/DIPEA)

Brine

-

-

Purification: Concentrate in vacuo. Most products are pure enough for the next step; otherwise, flash chromatography (SiO2).

Experimental Logic Flow

Figure 2: Step-by-step decision matrix for the synthesis of sulfonamide-benzamides.

Part 4: Troubleshooting & Stability

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield / High Acid Content | Wet solvents or high humidity. | Use freshly distilled DCM or molecular sieves. Keep under inert atmosphere. |

| Impurity: Symmetric Anhydride | Excess acid chloride reacting with hydrolyzed acid. | Ensure strictly anhydrous conditions; do not use large excess of acid chloride. |

| Sulfonamide Hydrolysis | Extremely Rare. | The sulfonamide linkage is stable to these conditions. If observed, check for extreme pH (>12 or <1) and high heat. |

Storage

-

State: Solid (typically white/off-white powder).

-

Sensitivity: Moisture sensitive (hydrolyzes to benzoic acid derivative).

-

Protocol: Store in a tightly sealed container, preferably under Argon/Nitrogen, at -20°C for long-term storage.

References

-

BenchChem. (2025).[2][3][4] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

-

European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Eur. J. Chem., 15(3), 282-290.[5] Retrieved from [5]

-

Beilstein Journal of Organic Chemistry. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein J. Org. Chem. 13, 33–41. Retrieved from

-

Google Patents. (2017). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. US9725409B2. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonamides. Retrieved from

Sources

Literature review on the synthesis of 4-(Azepan-1-ylsulfonyl)benzoyl chloride

This technical guide details the synthesis of 4-(Azepan-1-ylsulfonyl)benzoyl chloride , a critical electrophilic intermediate used in the development of pharmaceutical agents, particularly those targeting metabolic pathways (e.g., 11

The guide prioritizes process robustness, scalability, and chemical purity, adhering to the principles of rigorous organic synthesis.

Executive Summary & Strategic Analysis

Target Molecule: 4-(Azepan-1-ylsulfonyl)benzoyl chloride

Chemical Formula: C

The synthesis of this compound presents a classic chemoselectivity challenge: differentiating between two electrophilic centers (sulfonyl and carbonyl) or sequentially activating them. The optimal route utilizes the differential reactivity of the chlorosulfonyl group versus the carboxylic acid, followed by the activation of the carboxyl group.

Retrosynthetic Logic

The target molecule is disassembled into two stable precursors:

-

4-(Chlorosulfonyl)benzoic acid: A bifunctional scaffold where the sulfonyl chloride (

) is significantly more reactive toward nucleophiles than the carboxylic acid ( -

Azepane (Hexamethyleneimine): A seven-membered cyclic amine acting as the nucleophile.

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

Synthetic Protocol

Route Overview

-

Step 1 (Chemoselective Coupling): Reaction of azepane with 4-(chlorosulfonyl)benzoic acid under Schotten-Baumann conditions (aqueous base) or in organic media. The aqueous route is preferred for purity as the product precipitates upon acidification.

-

Step 2 (Activation): Conversion of the carboxylic acid intermediate to the acid chloride using Thionyl Chloride (

) or Oxalyl Chloride (

Step 1: Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid

Rationale: The sulfonyl chloride group is highly electrophilic and reacts rapidly with secondary amines. By conducting this in basic aqueous media, the carboxylic acid is deprotonated (protecting it as the carboxylate), while the amine attacks the sulfonyl center.

Reagents:

-

4-(Chlorosulfonyl)benzoic acid (1.0 equiv)

-

Azepane (1.05 equiv)

-

Sodium Carbonate (

) (2.2 equiv) or Triethylamine (2.5 equiv) -

Solvent: Water (or Water/Acetone 1:1 mixture)

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve

(2.2 equiv) in water (approx. 10 mL/g of substrate). -

Amine Addition: Add Azepane (1.05 equiv) to the basic solution. Cool the mixture to 0–5°C using an ice bath.

-

Substrate Addition: Slowly add 4-(chlorosulfonyl)benzoic acid (1.0 equiv) portion-wise over 30 minutes. Critical: Maintain temperature <10°C to prevent hydrolysis of the sulfonyl chloride before it reacts with the amine.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9) or LC-MS.[2]

-

Workup:

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate carefully with 2M HCl to pH ~2–3. The product, 4-(azepan-1-ylsulfonyl)benzoic acid, will precipitate as a white solid.

-

Filter the solid, wash with cold water (

), and dry under vacuum at 50°C.

-

Yield Expectation: 85–95% Key Quality Attribute: Purity >98% by HPLC. The absence of the starting sulfonyl chloride is critical.

Step 2: Synthesis of 4-(Azepan-1-ylsulfonyl)benzoyl chloride

Rationale: The carboxylic acid is converted to the acid chloride. Thionyl chloride is the standard reagent. Catalytic DMF forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.

Reagents:

-

4-(Azepan-1-ylsulfonyl)benzoic acid (Intermediate from Step 1)

-

Thionyl Chloride (

) (3.0–5.0 equiv) -

N,N-Dimethylformamide (DMF) (Catalytic, 2–3 drops)

-

Solvent: Toluene or Dichloromethane (DCM) (Optional; neat

is often used).

Protocol:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl

or -

Charging: Add the dried intermediate acid (1.0 equiv) and anhydrous Toluene (5 mL/g).

-

Activation: Add Thionyl Chloride (3.0 equiv) followed by catalytic DMF.

-

Reflux: Heat the mixture to reflux (approx. 80–110°C depending on solvent) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

-

Isolation:

-

Cool to room temperature.[3]

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess

. -

Azeotropic Drying: Add fresh Toluene and re-evaporate (

) to ensure complete removal of acidic volatiles.

-

-

Final Product: The resulting off-white/yellowish solid or oil is the target acid chloride. It is hydrolytically unstable and should be used immediately in the next step or stored under Argon at -20°C.

Figure 2: Process workflow for the synthesis of the target acid chloride.

Process Optimization & Troubleshooting

| Variable | Recommendation | Causality / Insight |

| Stoichiometry (Step 1) | Base > 2.0 equiv | The carboxylic acid consumes 1 equiv; HCl byproduct consumes 1 equiv. Insufficient base leads to incomplete conversion. |

| Temperature (Step 1) | < 10°C during addition | High temperatures promote hydrolysis of the sulfonyl chloride to the sulfonic acid (irreversible impurity). |

| Drying (Intermediate) | Critical | Any residual water in the intermediate will destroy the Thionyl Chloride in Step 2, reducing yield and generating excess gas. |

| Solvent (Step 2) | Toluene vs. DCM | Toluene allows higher reflux temperatures, driving the reaction to completion faster than DCM. |

| Catalyst (Step 2) | DMF | Essential for forming the reactive chloro-iminium species, which activates the carboxylic acid more effectively than SOCl |

Safety & Handling (E-E-A-T)

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release

and -

Azepane: Flammable liquid and corrosive. Causes severe skin burns. Handle in a fume hood.

-

Acid Chloride Stability: The final product is sensitive to moisture. Do not leave exposed to air. Conversion to the methyl ester (by reacting a small aliquot with MeOH) is a standard method to check purity via HPLC/GC without decomposing the sample on the column.

References

-

BenchChem. (2025).[1] Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from

-

Royal Society of Chemistry. (2017). Synthesis of sulfonyl chloride substrate precursors. Retrieved from

-

Santa Cruz Biotechnology. 3-(Azepane-1-sulfonyl)-4-chloro-benzoic acid Product Data. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from

-

Organic Syntheses. (2011). Benzoyl chloride, 4-pentyl: Preparation of Acid Chlorides. Retrieved from

-

Google Patents. (2017). Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides. US Patent 9725409B2. Retrieved from

Sources

Technical Guide: Commercial Availability and Synthesis of 4-(Azepan-1-ylsulfonyl)benzoyl chloride

Executive Summary

4-(Azepan-1-ylsulfonyl)benzoyl chloride is a specialized bifunctional intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors. Structurally, it combines a lipophilic azepane sulfonamide moiety with a highly reactive acid chloride handle, allowing for the rapid diversification of the benzoyl position.

Commercial Status: Unlike its meta isomer (3-(azepan-1-ylsulfonyl)benzoyl chloride), the para-isomer (4-position) is rarely available as a stock shelf item due to the hydrolytic instability of the acid chloride functionality combined with niche demand. Consequently, researchers must typically adopt a "Make vs. Buy" strategy:

-

Buy: Contract a Custom Synthesis Organization (CSO) for quantities < 5 g.

-

Make: Synthesize in-house from abundant, stable precursors for quantities > 10 g.

This guide provides the definitive technical roadmap for procuring the precursors and performing the synthesis, ensuring high-purity delivery of the target compound.

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | 4-(Azepan-1-ylsulfonyl)benzoyl chloride |

| Common Synonyms | 4-(Hexamethyleneiminosulfonyl)benzoyl chloride |

| Molecular Formula | C₁₃H₁₆ClNO₃S |

| Molecular Weight | 301.79 g/mol |

| Projected CAS | Not widely indexed (Precursor Acid CAS: Custom/Niche) |

| Physical State | Off-white to pale yellow solid (low melting point) or viscous oil |

| Stability | Moisture Sensitive. Hydrolyzes rapidly to the corresponding benzoic acid. |

| Storage | Store under inert gas (Ar/N₂) at -20°C. |

Commercial Landscape & Sourcing Strategy

Direct sourcing of the acid chloride is high-risk due to degradation during transit. The recommended strategy is to procure the stable precursors and perform the final activation step on-site, or procure the carboxylic acid intermediate .

Tier 1: Precursor Availability

The synthesis relies on two commoditized starting materials. These are available from major global distributors.

| Component | Chemical Name | CAS Number | Typical Purity | Major Suppliers |

| Starting Material A | 4-(Chlorosulfonyl)benzoic acid | 10130-89-9 | >97% | Sigma-Aldrich, Enamine, Combi-Blocks |

| Reagent B | Azepane (Hexamethyleneimine) | 111-49-9 | >98% | TCI, Alfa Aesar, Oakwood Chemical |

| Reagent C | Thionyl Chloride (SOCl₂) | 7719-09-7 | >99% | Sigma-Aldrich, Acros Organics |

Tier 2: Custom Synthesis Providers

If internal synthesis is not feasible, the following organizations specialize in sulfonyl chloride chemistry and can generate the target on demand (Lead time: 2–4 weeks):

-

Enamine (Ukraine/Latvia) - Strong capability in sulfonyl building blocks.

-

WuXi AppTec (China) - Scalable synthesis for kilogram quantities.

-

Syngene International (India) - Cost-effective for FTE-based projects.

Technical Synthesis Protocol

This protocol describes the conversion of 4-(chlorosulfonyl)benzoic acid to the target acid chloride.[1] This route is preferred over starting from the ester to avoid a hydrolysis step that might degrade the sulfonamide.

Reaction Scheme Visualization

Figure 1: Two-step synthesis pathway from commodity precursors.

Step 1: Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid

Objective: Selective sulfonylation of the amine without affecting the carboxylic acid.

-

Setup: Charge a 3-neck round bottom flask with 4-(chlorosulfonyl)benzoic acid (1.0 equiv) and dichloromethane (DCM).

-

Activation: Add Triethylamine (TEA) (2.5 equiv) dropwise at 0°C. The extra base ensures the carboxylic acid is deprotonated (protecting it) and neutralizes HCl generated during sulfonylation.

-

Addition: Add Azepane (1.05 equiv) dropwise over 30 minutes at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target Mass: [M+H]+ ≈ 284).

-

Workup:

-

Acidify carefully with 1N HCl to pH ~3 to precipitate the product.

-

Filter the solid or extract with Ethyl Acetate.

-

Dry over Na₂SO₄ and concentrate.

-

Checkpoint: This intermediate is stable and can be stored.

-

Step 2: Conversion to Acid Chloride

Objective: Activation of the carboxylic acid.

-

Setup: Suspend the Intermediate Acid (from Step 1) in anhydrous Toluene or DCM.

-

Reagent: Add Thionyl Chloride (SOCl₂) (3.0 equiv). Add a catalytic amount of DMF (2-3 drops) to accelerate the Vilsmeier-Haack type mechanism.

-

Reaction: Reflux (if Toluene) or stir at 40°C (if DCM) for 2–4 hours until gas evolution (SO₂/HCl) ceases.

-

Isolation:

-

Concentrate in vacuo to remove solvent and excess SOCl₂.

-

Co-evaporation: Add dry toluene and evaporate twice to remove trace thionyl chloride.

-

-

Product: The resulting off-white solid/oil is the Technical Grade Acid Chloride . Use immediately for the next step.

Quality Assurance & Handling

Because acid chlorides are unstable, standard QC (like aqueous LC-MS) will degrade the sample. You must use a Derivatization Protocol for analysis.

QC Protocol: Methanolysis Check

Before using the reagent in a precious coupling reaction, validate its purity.

-

Sampling: Take ~5 mg of the synthesized acid chloride.

-

Quench: Dissolve in 1 mL of anhydrous Methanol .

-

Incubation: Let stand for 10 minutes. The acid chloride converts to the stable Methyl Ester .

-

Analysis: Inject this sample into HPLC/LC-MS.

-

Target: Methyl 4-(azepan-1-ylsulfonyl)benzoate.

-

Impurity: If you see the Acid peak (from Step 1) significantly, the conversion with SOCl₂ was incomplete.

-

Storage Logic

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink seal.

-

Environment: Store in a desiccator or glovebox.

-

Shelf Life: < 1 month at -20°C. Best used within 48 hours of synthesis.

References

-

Precursor Sourcing (4-Chlorosulfonylbenzoic acid)

-

Azepane Reactivity

-

General Acid Chloride Synthesis

-

Safety Data (Benzoyl Chlorides)

- Sigma-Aldrich Safety Data Sheet (SDS). Handling precautions for moisture-sensitive acid chlorides.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Benzoic acid, 4-iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester, sodium salt (1:1) | C14H14IN5NaO6S | CID 66617270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

IUPAC nomenclature for 4-(Azepan-1-ylsulfonyl)benzoyl chloride

Executive Summary

Compound Identity: 4-(Azepan-1-ylsulfonyl)benzoyl chloride Role: Bifunctional Electrophilic Scaffold Key Application: Medicinal Chemistry (GPCR ligand synthesis, Fragment-Based Drug Discovery)

This guide provides a comprehensive technical analysis of 4-(Azepan-1-ylsulfonyl)benzoyl chloride , a strategic building block in drug development. Unlike simple acyl halides, this molecule contains a stable sulfonamide pharmacophore (the azepane moiety) and a highly reactive acyl chloride handle. This dual-nature allows researchers to introduce a lipophilic, non-planar heterocyclic motif (azepane) early in a synthetic sequence while retaining a "click-ready" electrophile for downstream diversification.

Part 1: Structural Anatomy & IUPAC Nomenclature

To ensure precise communication in patent literature and regulatory filings, the nomenclature of this compound must follow the hierarchy established in the IUPAC Blue Book (P-65) .

Hierarchical Derivation

The name is constructed by identifying the Principal Characteristic Group and treating the rest of the molecule as substituents.

| Component | IUPAC Rule | Selection |

| Principal Group | P-65.5 | Acyl Halide (-COCl) takes precedence over sulfonamides (-SO₂N<). |

| Parent Structure | P-65.1 | Benzoyl chloride (Benzene ring + Carbonyl chloride). |

| Numbering | P-14.4 | The Carbonyl carbon is C1 . The substituent is at C4 (para). |

| Substituent | P-64.2 | The |

| Heterocycle | P-25.2 | The 7-membered nitrogen ring is Azepane (systematic: hexamethyleneimine). Attached via N1. |

The Name Assembly

-

Base: Benzoyl chloride[1]

-

Position 4: A sulfonyl group attached to an azepan-1-yl group.

-

Combined Substituent: 4-(azepan-1-ylsulfonyl)

-

Full IUPAC Name: 4-(Azepan-1-ylsulfonyl)benzoyl chloride

Structural Visualization (DOT Diagram)

The following diagram illustrates the hierarchical decomposition of the molecule for naming purposes.

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority.

Part 2: Synthetic Methodology

Reaction Scheme

-

Nucleophilic Substitution: Reaction of 4-(chlorosulfonyl)benzoic acid with azepane.

-

Acyl Chloride Formation: Activation of the carboxylic acid using Thionyl Chloride (

).

Step-by-Step Protocol

Step 1: Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid

-

Reagents: 4-(Chlorosulfonyl)benzoic acid (1.0 eq), Azepane (1.1 eq),

or -

Procedure:

-

Dissolve azepane and base in DCM at 0°C.

-

Slowly add 4-(chlorosulfonyl)benzoic acid (solid or solution) to control exotherm.

-

Warm to RT and stir for 4 hours.

-

Workup: Acidify with 1M HCl (precipitates the benzoic acid derivative). Filter and dry.[2][3]

-

Why this works: The sulfonyl chloride is highly reactive; the carboxylic acid remains protonated and unreactive under these conditions [1].

-

Step 2: Conversion to Acid Chloride

-

Reagents: Intermediate from Step 1, Thionyl Chloride (

) (Excess), Catalytic DMF (1-2 drops). -

Procedure:

-

Suspend the dried benzoic acid derivative in anhydrous toluene or DCM.

-

Add

(3-5 eq) and catalytic DMF. -

Reflux (if toluene) or stir at RT (if DCM) until gas evolution (

, -

Isolation: Concentrate in vacuo to remove excess

. Azeotrope with toluene to remove traces.

-

Critical Note: The product is moisture-sensitive. Store under Argon/Nitrogen.

-

Synthesis Workflow Diagram

Figure 2: Two-step convergent synthesis pathway ensuring preservation of the sulfonamide moiety.

Part 3: Reactivity & Applications

The utility of 4-(Azepan-1-ylsulfonyl)benzoyl chloride lies in its chemoselectivity .

Electrophilic Discrimination

-

Sulfonamide (

): Extremely stable to nucleophiles, acids, and bases. It acts as a "spectator" pharmacophore during the next step. -

Acyl Chloride (

): Highly reactive. It will react exclusively with nucleophiles (amines, alcohols, thiols) introduced in the next step.

Library Synthesis (Parallel Chemistry)

This scaffold is ideal for Fragment-Based Drug Discovery (FBDD) . You can fix the "azepane-sulfonyl-phenyl" motif and vary the amide/ester portion.

| Nucleophile | Reagent Class | Product Type | Application |

| Primary Amines ( | Anilines, Aliphatic amines | Benzamides | Kinase inhibitors, GPCR ligands |

| Alcohols ( | Phenols, Primary alcohols | Benzoate Esters | Prodrugs, Lipophilic analogs |

| Hydrazines ( | Hydrazine hydrate | Benzhydrazides | Precursors to heterocycles (1,3,4-oxadiazoles) |

Part 4: Analytical Characterization

Since the acid chloride is often prepared in situ or used immediately, characterization is often performed on the methyl ester derivative (by quenching a small aliquot with methanol) or the carboxylic acid precursor .

Expected Data (for the Acid Chloride)

-

Physical State: Off-white to yellow solid or viscous oil (highly dependent on purity).

-

Solubility: Soluble in DCM, THF, Ethyl Acetate. Reacts violently with water/alcohols.

Simulated NMR Profile ( )

| Proton Environment | Multiplicity | Approx. Shift ( | Interpretation |

| Ar-H (ortho to COCl) | Doublet (d) | 8.20 - 8.30 | Deshielded by carbonyl. |

| Ar-H (ortho to SO₂) | Doublet (d) | 7.90 - 8.00 | Deshielded by sulfonyl. |

| Azepane N-CH₂ | Triplet/Multiplet | 3.20 - 3.30 | Protons adjacent to Nitrogen. |

| Azepane Core CH₂ | Multiplet | 1.60 - 1.80 | Ring carbons (C2-C6). |

Mass Spectrometry (LC-MS)

-

Observation: In LC-MS using methanol/water, you will likely observe the Methyl Ester mass (

) or the Hydrolyzed Acid ( -

Isotope Pattern: Look for the characteristic Chlorine signature (3:1 ratio of M : M+2) if running GC-MS under inert conditions.

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]

-

PubChem. 4-(Chlorosulfonyl)benzoic acid (Compound Summary). National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to Unlocking the Research Potential of 4-(Azepan-1-ylsulfonyl)benzoyl Chloride

Introduction

In the landscape of modern drug discovery and materials science, the strategic design of novel molecular entities is paramount. The compound 4-(Azepan-1-ylsulfonyl)benzoyl chloride emerges as a molecule of significant untapped potential, positioned at the intersection of privileged structural motifs and versatile chemical reactivity. This bifunctional building block incorporates three key features: a benzoyl chloride group, a sulfonyl chloride linker, and a saturated seven-membered azepane heterocycle. The azepane ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its conformational flexibility and its presence in numerous FDA-approved drugs.[1][2][3] The dual electrophilic sites—the aroyl chloride and the sulfonyl chloride—offer a gateway to a vast chemical space through differential reactivity, enabling the synthesis of diverse molecular libraries.

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to explore and harness the potential of 4-(Azepan-1-ylsulfonyl)benzoyl chloride. We will delve into its core reactivity, propose novel research trajectories in medicinal chemistry and chemical biology, and provide detailed, actionable experimental protocols.

Core Molecular Attributes and Reactivity Profile

4-(Azepan-1-ylsulfonyl)benzoyl chloride is characterized by two distinct electrophilic centers: the carbonyl carbon of the benzoyl chloride and the sulfur atom of the sulfonyl chloride. The inherent difference in their reactivity is the cornerstone of its synthetic utility.

-

Sulfonyl Chloride Moiety : The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[4] This group readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[4][5] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in a wide range of therapeutics, including antibacterials and diuretics.[4][6]

-

Benzoyl Chloride Moiety : As a typical acyl chloride, the benzoyl chloride is also highly reactive.[7] It readily undergoes acylation reactions with nucleophiles such as alcohols to form esters and amines to form amides.[8][9]

This differential reactivity allows for a chemoselective approach to synthesis. Generally, the sulfonyl chloride is more reactive towards amines than the benzoyl chloride, a principle that can be exploited to achieve sequential functionalization.[10] By carefully controlling reaction conditions (e.g., temperature, stoichiometry, and order of addition), one can selectively target one group while leaving the other intact for subsequent modification.

Diagram: Reactivity Profile of 4-(Azepan-1-ylsulfonyl)benzoyl Chloride

Caption: Overview of the primary reaction pathways for the two electrophilic sites.

Proposed Research Area 1: Medicinal Chemistry and Drug Discovery

The structural features of 4-(Azepan-1-ylsulfonyl)benzoyl chloride make it an ideal starting point for generating libraries of potential therapeutic agents. The azepane scaffold is present in drugs with diverse applications, including antidiabetic (Tolazamide) and antihistaminic (Azelastine) properties.[2] Furthermore, azepane sulfonamides have been identified as potent inhibitors of enzymes like 11β-HSD1, which is implicated in metabolic diseases.[11]

Sub-trajectory 1.1: Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket, with side chains that provide selectivity and potency. The azepane ring can serve as a flexible, non-planar core, while the derivatized sulfonamide and benzamide moieties can be tailored to interact with specific residues in the kinase active site.

Experimental Workflow: Synthesis of a Kinase-Targeted Library

Diagram: Workflow for Kinase Inhibitor Library Synthesis

Caption: Sequential synthesis workflow for creating a diverse compound library.

Protocol: Selective Sulfonamide Formation

-

Reaction Setup : In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-(Azepan-1-ylsulfonyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Amine Addition : To the cooled solution, add a solution of the desired primary or secondary amine (1.05 eq) and a suitable base such as triethylamine (TEA) or pyridine (1.2 eq) in DCM dropwise over 15 minutes.[4]

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up : Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting intermediate benzoyl chloride derivative by flash column chromatography on silica gel.

Protocol: Subsequent Amide Formation

-

Reaction Setup : Dissolve the purified sulfonamide-benzoyl chloride intermediate (1.0 eq) in anhydrous DCM or THF.

-

Nucleophile Addition : Add the second desired nucleophile (e.g., another amine or an alcohol, 1.1 eq) and a base (e.g., TEA, 1.2 eq).[8]

-

Reaction : Stir the mixture at room temperature until the reaction is complete as monitored by TLC (typically 4-12 hours).

-

Work-up and Purification : Perform an aqueous work-up similar to the first step. Purify the final product by flash chromatography or recrystallization to yield the target molecule.

Sub-trajectory 1.2: Probes for Epigenetic Targets

The flexible azepane ring can mimic the cyclic portion of natural substrates for epigenetic enzymes (e.g., histone deacetylases, HDACs). The benzamide portion can act as a zinc-binding group, a common feature in many HDAC inhibitors. The sulfonamide can be functionalized with various groups to explore the "cap" region of the HDAC active site, driving selectivity.

| Target Class | Rationale for Investigation | Key Moieties to Incorporate |

| Kinases | Azepane as a 3D scaffold; dual handles for exploring solvent-front and hinge-binding regions. | Heterocyclic amines (pyridines, pyrimidines) for hinge binding; solubilizing groups (morpholine, piperazine). |

| HDACs | Benzamide as a potential zinc-binding group; azepane as a linker; sulfonamide for surface interactions. | Hydroxamic acids (via the benzoyl chloride); bulky aromatic groups (for cap region). |

| Proteases | Scaffold to position warheads and recognition elements. | Covalent warheads (e.g., acrylamides) on one arm; peptidic mimics on the other. |

Proposed Research Area 2: Chemical Biology and Materials Science

The bifunctional nature of 4-(Azepan-1-ylsulfonyl)benzoyl chloride makes it an excellent candidate for the development of sophisticated chemical tools.

Sub-trajectory 2.1: Synthesis of Bifunctional Linkers for PROTACs and ADCs

Proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) require linkers that connect a target-binding ligand to an E3 ligase-recruiting moiety or a cytotoxic payload, respectively. The sequential reactivity of this molecule allows for the orthogonal attachment of two different molecular entities.

-

Step A : React the more labile sulfonyl chloride with the amine of a ligand for a target protein of interest.

-

Step B : React the remaining benzoyl chloride with an amine- or alcohol-containing E3 ligase ligand (e.g., a derivative of thalidomide) or a click-chemistry handle for subsequent conjugation to a payload.

Sub-trajectory 2.2: Development of Novel Polymer Building Blocks

The molecule can be used as a monomer in polymerization reactions. For example, reaction with a diamine would lead to the formation of a poly(sulfonamide-amide). The properties of the resulting polymer could be tuned by the choice of the diamine comonomer. The presence of the bulky, flexible azepane group would likely impart unique solubility and thermal properties to the polymer.

Characterization and Analysis

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[12][13]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Purity Analysis : Purity should be assessed by high-performance liquid chromatography (HPLC), typically aiming for >95% for compounds intended for biological screening.

Conclusion

4-(Azepan-1-ylsulfonyl)benzoyl chloride is far more than a simple chemical reagent; it is a versatile platform for innovation. Its dual-reactivity profile, combined with the privileged azepane scaffold, opens up extensive and underexplored avenues in medicinal chemistry, chemical biology, and materials science. The strategic, chemoselective derivatization of its two electrophilic sites provides a clear and logical path to novel kinase inhibitors, epigenetic probes, and advanced chemical biology tools. This guide offers a foundational blueprint for researchers to begin unlocking the considerable potential of this promising molecular scaffold.

References

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

King, J. F., & Aslam, M. (1982). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 60(12), 1543-1551. [Link]

-

Sciencemadness Wiki. (2022, July 7). Benzoyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]

-

Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 225-229. [Link]

-

Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 3(4), 111-118. [Link]

-

Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

-

ResearchGate. (n.d.). Synthesis of N-sulfonated N-azepines. Retrieved from [Link]

-

Ali, M. A., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2022, 1-11. [Link]

-

Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

-

Neelamkavil, S. F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. [Link]

-

El-Sayed, M. A. A., et al. (2022). Advancements in medicinal chemistry: A comprehensive review of antibiotics, sulfonamides, β-lactams, and Azo compounds. International Journal of Chemical and Biological Sciences, 9(4), 1-15. [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

-

ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]

-

Gemoets, H. P. L., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 374-381. [Link]

-

Tradeasia. (2025, June 24). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Retrieved from [Link]

-

Gemoets, H. P. L., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 374-381. [Link]

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5289-5311. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Physics: Conference Series, 1879, 032104. [Link]

-

Greener, J. G., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1888. [Link]

-

Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

-

The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-(AZEPANE-1-SULFONYL)BENZOYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemicaljournal.org [chemicaljournal.org]

- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 8. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. The Applications and Reactions of Benzoyl chloride_Chemicalbook [chemicalbook.com]

- 10. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]

- 11. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

Comprehensive Thermochemical Profile: 4-(Azepan-1-ylsulfonyl)benzoyl chloride

This guide provides a comprehensive technical analysis of 4-(Azepan-1-ylsulfonyl)benzoyl chloride , a bifunctional electrophilic intermediate critical in the synthesis of sulfonamide-based pharmaceuticals.

Executive Summary

4-(Azepan-1-ylsulfonyl)benzoyl chloride is a high-reactivity acyl chloride intermediate featuring a tertiary sulfonamide moiety. It serves as a "molecular scaffold" in medicinal chemistry, particularly for introducing the azepan-1-ylsulfonyl pharmacophore into drug candidates via nucleophilic acyl substitution.

From a thermochemical perspective, this compound presents a dual profile: the thermodynamic stability of the sulfonamide group contrasts sharply with the high enthalpy of reaction associated with the chlorocarbonyl (-COCl) group. Process safety requires strict control of moisture and temperature to manage the exothermic hydrolysis and potential thermal decomposition.

Chemical Identity & Structural Characterization[1][2][3]

The molecule consists of a benzene core substituted at the para positions with a stable azepane sulfonamide and a reactive acyl chloride.

| Property | Detail |

| Systematic Name | 4-(Azepan-1-ylsulfonyl)benzene-1-carbonyl chloride |

| Molecular Formula | |

| Molecular Weight | 301.79 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| CAS Registry (Analog) | Note: Specific CAS for para-isomer is proprietary/rare. 893761-38-1 refers to the meta-isomer. |

Structural Visualization

The following diagram illustrates the connectivity and the distinct reactivity zones of the molecule.

Caption: Structural segmentation highlighting the stable sulfonamide anchor and the reactive acyl chloride warhead.

Thermochemical Properties (Estimated & Predicted)

Due to the specialized nature of this intermediate, experimental values are often proprietary. The values below are derived from Group Contribution Methods (Joback/Benson) and comparative data from structural analogs (e.g., p-toluenesulfonyl chloride, benzoyl chloride).

Thermodynamic Parameters

| Parameter | Estimated Value | Confidence | Methodology |

| Enthalpy of Formation ( | Medium | Benson Group Additivity | |

| Enthalpy of Hydrolysis ( | High | Analogous to Benzoyl Chloride | |

| Heat Capacity ( | Medium | Joback Method | |

| Melting Point ( | Medium | Comparison to meta-isomer analogs | |

| Decomposition Onset ( | High | DSC of aryl sulfonamides |

Critical Insight: The high molecular weight and sulfonamide rigidity elevate the melting point significantly compared to liquid benzoyl chloride. However, the presence of the -COCl group implies a "metastable" solid state that will degrade rapidly if the lattice is disrupted by moisture.

Reaction Thermodynamics & Synthesis Pathways

The synthesis and utilization of this compound rely on exploiting the reactivity differential between the sulfonyl and carbonyl centers.[1]

Synthesis Logic (Chemoselectivity)

The most robust route involves constructing the sulfonamide before activating the carboxylic acid. This avoids the competition between

Caption: Sequential synthesis pathway ensuring regio-defined product formation.

Enthalpy of Reaction (Process Safety)

For scale-up, the Heat of Amidation (reacting the product with an amine to form the final drug) is the critical safety parameter.

-

Reaction:

- : Typically -120 to -140 kJ/mol .

-

Adiabatic Temperature Rise (

): In a concentrated reactor without cooling, this reaction can raise the temperature by >100°C, leading to solvent boiling or thermal decomposition.

Experimental Protocols for Validation

To validate these properties in-house, the following self-validating protocols are recommended.

Protocol A: Determination of Hydrolytic Stability (Reaction Calorimetry)

Objective: Quantify the heat release upon water contact to size emergency relief systems.

-

Instrument: Mettler Toledo RC1 or equivalent reaction calorimeter.

-

Setup: Charge reactor with inert solvent (e.g., dry Dichloromethane or Toluene). Calibrate heat transfer coefficient (

). -

Procedure:

-

Add 4-(Azepan-1-ylsulfonyl)benzoyl chloride (10 g) to solvent.

-

Stabilize at 25°C.

-

Inject Water (excess, 5 eq) via dosing pump over 10 minutes.

-

-

Analysis: Integrate the heat flow curve (

). Calculate -

Validation: The curve should show an immediate exotherm corresponding to instantaneous hydrolysis. If delayed, check stirring rate (mass transfer limitation).